molecular formula C14H16N4 B1427863 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 1307401-90-6

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No. B1427863
M. Wt: 240.3 g/mol
InChI Key: BSFZIZJOJZLHHY-UHFFFAOYSA-N
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Description

The compound “2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine” belongs to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom .


Molecular Structure Analysis

The molecular structure of this compound would include a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydroisoquinoline, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amine group could make it a base, and the aromatic rings could contribute to its stability and reactivity .

Scientific Research Applications

  • Pharmacology

    • Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
    • They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
    • Pyridazinone is known as a “wonder nucleus” because it gives out different derivatives with all different types of biological activities .
    • A series of 3-oxo-5-substituted benzylidenes 6-methyl-(4H)2-pyridazinyl acetamides and 2-pyridazinyl acetyl hydrazides were evaluated for anticonvulsant activity against electrically and chemically induced seizures .
  • Agrochemicals

    • Various pyridazinone derivatives are well known as agrochemicals .
    • The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure .

properties

IUPAC Name

2-(6-methylpyridazin-3-yl)-3,4-dihydro-1H-isoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-10-5-6-14(17-16-10)18-8-7-12-11(9-18)3-2-4-13(12)15/h2-6H,7-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFZIZJOJZLHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC3=C(C2)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine
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2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine
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2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine
Reactant of Route 5
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Reactant of Route 6
2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine

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